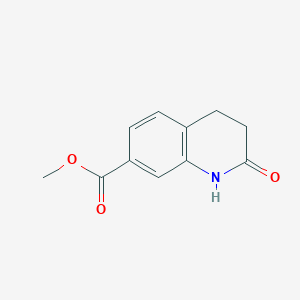

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Description

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (CAS: 1000045-93-1) is a partially saturated quinoline derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Its structure features a tetrahydroquinoline backbone (a six-membered aromatic ring fused to a partially saturated six-membered ring), a ketone group at the 2-position, and a methyl ester substituent at the 7-position. This compound is typically a solid under standard conditions, though specific melting point data are unavailable. Its storage recommendations include sealing in dry conditions at room temperature .

Safety data indicate hazards including oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335), with precautionary measures emphasizing avoidance of inhalation and proper handling .

Properties

IUPAC Name |

methyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGJUSPLIAWGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the desired tetrahydroquinoline structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis protocols that optimize reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts are used in these reactions. Conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Chemical Applications

Synthesis of Quinoline Derivatives

MTHQ serves as a critical building block in the synthesis of more complex quinoline derivatives. Its structure allows for various chemical modifications, making it a versatile precursor in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, facilitating the development of new materials and compounds.

Table 1: Common Reactions of MTHQ

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts MTHQ to quinoline derivatives | KMnO4, CrO3 |

| Reduction | Produces tetrahydroquinoline derivatives | NaBH4, LiAlH4 |

| Substitution | Functional groups are replaced with other groups | Halogens, nucleophiles |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that MTHQ exhibits potential antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines, suggesting its utility in developing new therapeutic agents.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of MTHQ derivatives. The findings revealed that certain modifications to the MTHQ structure enhanced its cytotoxicity against human cancer cell lines, indicating a promising avenue for drug development .

Medical Applications

Therapeutic Agent Development

Ongoing research is focused on the potential of MTHQ as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets allows it to modulate biological pathways effectively.

Mechanism of Action

The mechanism involves binding to enzymes or receptors, leading to alterations in their activity. This interaction can result in significant biological effects, making MTHQ a candidate for further pharmacological studies .

Industrial Applications

Material Science and Dyes

MTHQ is utilized in the development of new materials and as a precursor in synthesizing dyes and pigments. Its unique chemical properties enable the creation of vibrant colors and improved material characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate belongs to a broader class of tetrahydroquinoline and dihydroquinoline derivatives. Below is a detailed comparison with structurally related compounds, emphasizing differences in substituents, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Comparisons:

Backbone Saturation: The tetrahydroquinoline backbone in the target compound introduces partial saturation, reducing aromaticity compared to dihydroquinoline analogs (e.g., CAS 90800-31-0). This may influence reactivity and interaction with biological targets . Fully saturated derivatives like 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) lack the ketone group, increasing basicity and reducing hydrogen-bonding capacity .

Positional isomerism (7- vs. 8-substitution) alters electronic distribution, which could affect binding affinity in medicinal chemistry applications .

Isoquinoline analogs (e.g., CAS 1245798-40-6) may display divergent bioactivity due to distinct ring fusion patterns .

Safety Profiles :

- Compounds with ester groups (e.g., CAS 1000045-93-1 and 1245798-40-6) share similar hazard profiles (H302, H315), suggesting consistent oral and dermal toxicity risks .

Biological Activity

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (CAS No. 1000045-93-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study focused on colorectal cancer (CRC) showed that derivatives of tetrahydroquinoline could inhibit cancer cell growth by inducing oxidative stress and disrupting cellular pathways involved in proliferation and metastasis . Specifically, certain analogs were found to suppress colony formation in cancer cell lines such as HCT-116 and induce autophagy through the PI3K/AKT/mTOR signaling pathway .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biochemical pathways related to cell survival and apoptosis. The compound's ability to modulate reactive oxygen species (ROS) levels is a key aspect of its anticancer activity .

Synthesis Methods

This compound can be synthesized through several methods:

- Cyclization Reactions : Involves the reaction of appropriate precursors under acidic conditions.

- Green Chemistry Approaches : Utilizing eco-friendly methods such as solvent-free reactions or renewable resources has shown promising results in producing this compound with good yields .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS No. | Similarity | Biological Activity |

|---|---|---|---|

| Methyl 2-oxoindoline-6-carboxylate | 14192-26-8 | 0.96 | Anticancer |

| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | 177478-49-8 | 0.90 | Antimicrobial |

| Methyl 2-oxoindoline-7-carboxylate | 380427-39-4 | 0.91 | Antimicrobial |

These comparisons highlight the potential for developing new therapeutic agents based on the tetrahydroquinoline scaffold.

Case Studies

Several case studies have explored the efficacy of methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives in clinical settings:

- Colorectal Cancer Study : A series of tetrahydroquinolinones were synthesized and tested for their ability to inhibit CRC growth. Results indicated significant antiproliferative activity at micromolar concentrations .

- Antimicrobial Efficacy : Studies have showcased the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria, emphasizing its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic: What are the common synthetic routes for Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cyclization of aniline derivatives followed by esterification. For example, a Friedländer-type condensation between 7-carboxy-substituted tetrahydroquinoline precursors and methyl esters can yield the target compound. Key optimizations include:

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature Control : Maintaining 80–100°C to avoid decarboxylation while ensuring complete esterification.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular conformation using SHELX programs (e.g., SHELXL for refinement). The tetrahydroquinoline ring puckering can be analyzed via Cremer-Pople parameters .

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent effects (e.g., methyl ester at δ ~3.8 ppm).

- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bending .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₁NO₃, MW 205.21 g/mol) .

Advanced: How can computational chemistry predict the compound’s reactivity and physical properties?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gap) and electrostatic potential surfaces. Compare with experimental NMR shifts .

- Conformational Analysis : Apply Cremer-Pople ring puckering coordinates to quantify nonplanar distortions in the tetrahydroquinoline ring .

- Solubility Prediction : Use COSMO-RS models to estimate solubility in organic solvents, aiding crystallization protocols .

Advanced: How to resolve contradictions between experimental data and computational models regarding the compound’s conformation?

Methodological Answer:

- Puckering Parameter Analysis : Calculate Cremer-Pople amplitudes (θ) and phase angles (φ) from crystallographic data to compare with DFT-predicted ring conformations .

- Torsion Angle Validation : Cross-reference experimental (X-ray) and computed dihedral angles (e.g., C2-C3-C4-C5) using programs like Mercury or OLEX2 .

- Error Analysis : Quantify discrepancies via R-factors in SHELXL refinement; adjust DFT functional (e.g., M06-2X) for better agreement .

Advanced: What are the challenges in refining the crystal structure when dealing with disorder or twinning?

Methodological Answer:

- Disorder Handling : In SHELXL, split occupancy refinement for disordered moieties (e.g., ester groups) using PART instructions. Apply restraints (e.g., SIMU, DELU) to stabilize refinement .

- Twinning Correction : Use TWIN/BASF commands in SHELXL for non-merohedral twinning. Verify results via R₁ vs. wR₂ convergence plots .

- Visualization : ORTEP-3 or WinGX graphically represent disorder and validate hydrogen bonding networks .

Basic: What are the key considerations in selecting protecting groups during synthesis of related tetrahydroquinoline derivatives?

Methodological Answer:

- Acid Sensitivity : Avoid tert-butyl esters if acidic conditions are used; methyl esters are stable under mild hydrolysis .

- Reductive Environments : Benzyl groups can be removed via catalytic hydrogenation, while methyl esters require harsher saponification .

- Orthogonality : Use Fmoc for amine protection if subsequent peptide coupling is planned .

Advanced: How do substituent positions affect the compound’s electronic properties and biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : A 7-carboxylate (as in the target compound) increases electrophilicity at C4, enhancing reactivity in nucleophilic substitutions compared to 6-methoxy analogs .

- Biological Activity : Methyl ester derivatives show improved cell permeability over carboxylic acids. Substitution at C2 (e.g., oxo group) modulates binding to quinoline-targeted enzymes .

- Comparative Studies : Use SAR analysis on analogs (e.g., 7-methoxy or 6-bromo derivatives) to correlate substituent effects with activity in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.